molecular formula C5H12OSi B079254 Acetyltrimethylsilane CAS No. 13411-48-8

Acetyltrimethylsilane

Cat. No. B079254
CAS RN: 13411-48-8
M. Wt: 116.23 g/mol
InChI Key: REDWSDBFBCDPNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ATMS often involves novel methodologies that offer efficient pathways to create unsymmetrical biaryls and other complex molecules. For instance, an innovative approach using ATMS for the carbanion-induced ring transformation of 2H-pyran-2-ones to biaryls illustrates the reagent's utility in organic synthesis, achieving good yield and demonstrating ATMS's role as a source of carbanion (Goel et al., 2006).

Molecular Structure Analysis

While specific studies on ATMS's molecular structure analysis are limited, related compounds and reactions highlight the importance of the silicon atom in its structure, influencing its reactivity and stability. The structure significantly affects its reactivity patterns and interaction with other compounds in synthesis processes.

Chemical Reactions and Properties

ATMS participates in various chemical reactions, showcasing its versatility as a reagent. It is used in the chemoselective allylation of acetals, demonstrating good yield and efficiency in creating homoallyl ethers (Zerth et al., 2003). Additionally, its role in facilitating the synthesis of 2-aryl-4-methylenetetrahydrofurans from acetals underlines its utility in constructing complex molecular architectures (Oriyama* et al., 1995).

Scientific Research Applications

  • Tandem Aldol-Tishchenko Reaction : Acetyltrimethylsilane, when treated with LDA and reacted with aldehydes, yields 1,3-diol derivatives via a tandem aldol-Tishchenko reaction. This process shows perfect diastereoselectivity and regioselectivity, useful in stereocontrolled synthesis (Honda, Iwamoto, Nogami, & Segi, 2005).

  • Synthesis of Optically Active Compounds : Acetyltrimethylsilane is employed in the asymmetric trans-cyanation of acetone cyanohydrin, catalyzed by (R)-oxynitrilase, resulting in high conversion and enantiomeric excess. This indicates its utility in synthesizing chiral compounds (Huang, Liu, Zong, & Xu, 2004).

  • Palladium-Catalyzed Acetylation of Arenes : Utilizing acetyltrimethylsilane in palladium-catalyzed coupling with aryl bromides facilitates the synthesis of aryl methyl ketones. This method is tolerant of heterocycles and offers a new approach for arene functionalization (Ramgren & Garg, 2014).

  • Keto-Enol Equilibrium Studies : The keto-enol equilibrium constant and acid dissociation constants for acetyltrimethylsilane in aqueous solution have been determined, which is significant for understanding its reactivity and stability in different environments (Kresge & Tobin, 1993).

  • Enantioselective Synthesis : Acetyltrimethylsilane has been used in the enantioselective synthesis of silicon-containing (R)-ketone cyanhydrin, showcasing its role in producing optically active organosilicon compounds (Senlin, 2006).

  • Asymmetric Reduction Catalyzed by Microorganisms : Candida parapsilosis and Saccharomyces cerevisiae cells have been used to catalyze the asymmetric reduction of acetyltrimethylsilane to (R)-1-trimethylsilylethanol, highlighting its applicability in biocatalysis (Zong Minhua, 2009).

  • Use in Ionic Liquid Systems : The use of ionic liquids has been explored to improve the whole-cell biocatalytic asymmetric reduction of acetyltrimethylsilane, indicating its potential in green chemistry applications (Lou, Zong, & Smith, 2006).

  • Effect of Silicon in Substrate on Transcyanation : Studies have shown that the presence of silicon in acetyltrimethylsilane positively affects its transcyanation reactions, offering insights into the role of silicon in enzymatic processes (Zong Minhua, 2005).

  • Novel Reagent in Organic Synthesis : Acetyltrimethylsilane has been utilized as a novel reagent for the transformation of 2H-pyran-2-ones to unsymmetrical biaryls, demonstrating its versatility in organic synthesis (Goel, Verma, Dixit, Raghunandan, & Maulik, 2006).

Safety And Hazards

Acetyltrimethylsilane is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

1-trimethylsilylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDWSDBFBCDPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyltrimethylsilane

CAS RN

13411-48-8
Record name Acetyltrimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
S Tajima, D Watanabe, S Nakajima… - Journal of the Mass …, 2003 - jstage.jst.go.jp
… Downard et al. have studied the electron affinity of acetyltrimethylsilane (1, CH3COSi(CH3)3, … The trimethylsilyl ions, (CH3)3Si , are generated from the ionized acetyltrimethylsilane by at …
Number of citations: 1 www.jstage.jst.go.jp
O Lefebvre, T Brigaud, C Portella - The Journal of Organic …, 2001 - ACS Publications
The preparation of 3,3-difluoro-6-methylhept-5-en-2-one 1, a key intermediate for the synthesis of 4,4-difluoroterpenes, and applications in linalool and geraniol series are described. …
Number of citations: 31 pubs.acs.org
DH Luo, MH Zong, JH Xu - Journal of Molecular Catalysis B: Enzymatic, 2003 - Elsevier
… solvent biphasic system for the asymmetric reduction of acetyltrimethylsilane (ATMS) to prepare (−)-1… Here, we report the study on its potential in reducing acetyltrimethylsilane (ATMS) to …
Number of citations: 30 www.sciencedirect.com
WY Lou, MH Zong, TJ Smith - Green chemistry, 2006 - pubs.rsc.org
The two typical ionic liquids (ILs), one hydrophobic (BMIM·PF6) and one hydrophilic (BMIM·BF4), were tested as solvents for use in the asymmetric reduction of acetyltrimethylsilane (…
Number of citations: 91 pubs.rsc.org
AJ Kresge, JB Tobin - The Journal of Organic Chemistry, 1993 - ACS Publications
The enol isomer of the prototype-silyl-substituted ketone, acetyltrimethylsilane, was generated by flash photolytic photooxidation of a-(trimethylsilyl) ethanol in aqueous solution, and its …
Number of citations: 12 pubs.acs.org
BB Zhang, J Cheng, WY Lou… - Microbial Cell …, 2012 - microbialcellfactories.biomedcentral …
Biocatalytic asymmetric reductions with whole cells can offer high enantioselectivity, environmentally benign processes and energy-effective operations and thus are of great interest. …
A Goel, D Verma, M Dixit… - The Journal of …, 2006 - ACS Publications
… In summary, we have developed a new reagent acetyltrimethylsilane for the synthesis of unsymmetrical biaryls through carbanion-induced ring transformation of 2H-pyran-2-ones under …
Number of citations: 28 pubs.acs.org
S Misra, AKS Chauhan, RC Srivastava… - Journal of …, 2015 - Elsevier
The reaction of tellurium tetrahalides, TeX 4 (Xdouble bondCl. Br) with acetyltrimethylsilane in CCl 4 at ambient temperature, unlike that of the aryltellurium trichlorides, ArTeCl 3 that …
Number of citations: 4 www.sciencedirect.com
R Pratap, VJ Ram - Tetrahedron letters, 2007 - Elsevier
… To the best of our knowledge acetyltrimethylsilane has not been used so far as a reagent for the synthesis of phenanthrene derivatives, which are considered to be building blocks for …
Number of citations: 3 www.sciencedirect.com
LOU Wenyong, GUO Qiang, YU Huilei… - Chinese Journal of …, 2009 - cjcatal.com
Abstract: The asymmetric reduction of acetyltrimethylsilane (ATMS) to (R)-1-trimethylsilylethanol (TMSE) catalyzed by Candida parapsilosis CCTCC M203011 cells was studied. It was …
Number of citations: 2 www.cjcatal.com

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